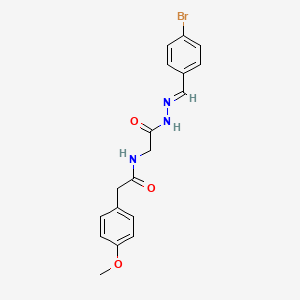

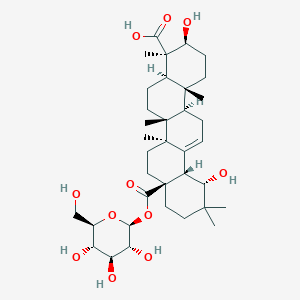

![molecular formula C24H22N4O3S2 B2384810 2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1116006-91-7](/img/structure/B2384810.png)

2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications . It is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds .

Synthesis Analysis

The synthesis of 2-(ethylthio)-3-isopropyl1benzothieno[3,2-d]pyrimidin-4(3H)-one and similar compounds has been described in the literature . The existing methods of synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide consist mainly in its interaction with the aldehydes in different conditions .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The IR spectrum shows a peak at 1659 cm^-1, which corresponds to the C=O bond. The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . The compound forms light yellow crystals with a melting point of 265 - 268°C. The UV spectrum (in ethanol) shows peaks at 203 nm and 331 nm. The IR spectrum (in Vaseline oil) shows a peak at 1659 cm^-1, corresponding to the C=O bond .

Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

1Benzothieno3,2-bbenzothiophene (BTBT) stands out as a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it an ideal candidate for electronic applications. Researchers have explored BTBT-based OFETs due to their impressive mobility (up to 0.46 cm² V⁻¹ s⁻¹) and on-off current ratios exceeding 10⁷ at room temperature .

Aggregation-Induced Emission (AIE)

Recently, researchers have explored the aggregation-induced emission (AIE) behavior of BTBT derivatives. For instance, 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) exhibits AIE, leading to enhanced fluorescence upon aggregation. Understanding AIE mechanisms can inform the design of novel luminescent materials.

Mechanofluorochromism (MFC)

BTBT-NMe, another derivative, displays aggregation-caused quenching (ACQ) behavior. Its quantum yield and lifetime results indicate reduced fluorescence upon aggregation. Additionally, BTBT-NMe exhibits a halochromic (protonation) effect due to strong interactions. Theoretical calculations align with experimental findings, shedding light on the underlying electronic distribution and energy states .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation of its potential applications, such as its anti-inflammatory properties and its activity against Trichinella spiralis . Additionally, further studies could aim to fully understand its mechanism of action and to optimize its synthesis .

Eigenschaften

IUPAC Name |

N-benzyl-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-10-18(31-2)11-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHNPIMHBRFDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2384736.png)

![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)